An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride, a pivotal glycosyl donor in the field of carbohydrate chemistry. Its structural features, including the presence of acetyl protecting groups and a fluorine atom at the anomeric center, render it a stable yet reactive building block for the synthesis of complex oligosaccharides and glycoconjugates.[1] This document details the chemical and physical properties of the compound, provides an experimental protocol for its synthesis, and describes its application in glycosylation reactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry, drug discovery, and glycobiology.
Chemical and Physical Properties
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride is a white to light yellow crystalline powder.[1] The acetyl groups enhance its stability and solubility in organic solvents, while the anomeric fluorine atom modulates its reactivity as a glycosyl donor.[1]
Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
| Property | Value | Reference |
| CAS Number | 2823-44-1 | [2] |
| Molecular Formula | C₁₄H₁₉FO₉ | [2] |
| Molecular Weight | 350.29 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage | 2-8 °C | [1] |
Synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
Experimental Protocol: Synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose
This protocol is adapted from the synthesis of a precursor for mannose triflate.[3][4][5]
Materials:
-
D-Mannopyranose
-
Acetic Anhydride
-
Perchloric acid (60% aq.)
-
Phosphorus tribromide (PBr₃)
-
Water (H₂O)
-
Sodium Acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
D-Mannopyranose (25.0 g, 138.8 mmol) is dissolved in acetic anhydride (105 mL) and cooled in an ice bath.[3]
-
One droplet of 60% aqueous perchloric acid is added to the stirred mixture while maintaining the temperature at 0°C.[3]
-
After 40 minutes, phosphorus tribromide (20.0 mL, 210.6 mmol) is added dropwise over 10 minutes, and the mixture is stirred for an additional 40 minutes.[3]
-
Water (8.7 mL, 482.9 mmol) is added dropwise, followed by the dropwise addition of a solution of sodium acetate (75.75 g, 923.4 mmol) in water (400 mL) until the solution turns yellow.[3]
-
The mixture is extracted with dichloromethane.[3]
-
The organic phase is washed successively with water, saturated aqueous sodium bicarbonate, and water.[3]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Application in Glycosylation Reactions
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride serves as a versatile glycosyl donor for the formation of glycosidic bonds. The activation of the anomeric fluoride, typically with a Lewis acid, generates a reactive oxocarbenium ion intermediate that can be trapped by a nucleophilic acceptor, such as an alcohol, to form the desired glycoside.
General Experimental Protocol for Glycosylation
The following is a general procedure for the glycosylation of an alcohol using a glycosyl fluoride donor. The specific reaction conditions (promoter, solvent, temperature, and stoichiometry) may require optimization depending on the substrate.
Materials:
-
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., an alcohol)
-
Lewis Acid Promoter (e.g., SnCl₂, AgClO₄, BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves (4Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
A mixture of the glycosyl acceptor and activated 4Å molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere (e.g., Argon) at the desired temperature (e.g., -20 °C to room temperature).
-
A solution of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride in anhydrous dichloromethane is added to the mixture.
-
The Lewis acid promoter is then added, and the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is filtered through celite, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
The synthesis and application of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride can be visualized through the following diagrams.
Caption: Synthetic pathway to 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride.
Caption: General workflow for a glycosylation reaction.
Conclusion
2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride is a valuable and versatile building block in modern carbohydrate chemistry. Its stability and defined reactivity make it an essential tool for the synthesis of complex glycans and glycoconjugates with important biological functions. This guide provides fundamental information and protocols to aid researchers in the effective utilization of this important glycosyl donor in their synthetic endeavors. Further optimization of reaction conditions is often necessary to achieve high yields and stereoselectivity in glycosylation reactions, depending on the specific substrates employed.
References
- 1. prepchem.com [prepchem.com]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
